
tert-Butyl 4-(5-hydroxypyrimidin-2-yl)piperazine-1-carboxylate
Overview
Description
tert-Butyl 4-(5-hydroxypyrimidin-2-yl)piperazine-1-carboxylate is a piperazine-based compound featuring a tert-butoxycarbonyl (Boc) protecting group and a 5-hydroxypyrimidin-2-yl substituent. This compound is structurally related to several piperazine derivatives used as intermediates in drug discovery, particularly in the development of antimicrobial and anticancer agents .
Preparation Methods
General Synthetic Strategy
The preparation of tert-butyl 4-(5-hydroxypyrimidin-2-yl)piperazine-1-carboxylate typically involves the formation of a carbon-nitrogen bond between a piperazine derivative and a pyrimidine precursor. The key synthetic step is the selective coupling of the piperazine nitrogen with the pyrimidine ring, often requiring mild conditions to preserve sensitive functional groups such as the hydroxyl on the pyrimidine.
Photocatalytic One-Step Synthesis Approach
A highly efficient and environmentally friendly method reported for structurally related compounds (e.g., tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate) provides a blueprint for the synthesis of this compound via photocatalysis. This method uses visible light irradiation to promote the coupling reaction in the presence of a photocatalyst and an oxidant, resulting in high yields and reduced byproduct formation.
- Reactants: 5-hydroxypyrimidine derivative (analogous to 2-aminopyridine), piperazine-1-tert-butyl formate (tert-butyl carbamate protected piperazine).
- Catalyst: Acridine salt as a visible light photocatalyst.
- Oxidant: 2,2,6,6-tetramethylpiperidine-N-oxide or diphenyl disulfide.
- Solvent: Anhydrous dichloroethane.
- Conditions: Oxygen atmosphere, blue LED light irradiation, room temperature.
- Reaction Time: Approximately 10 hours.
- Yield: High, typically above 90%.
This approach avoids the use of heavy metals and harsh reagents, making it safer and more cost-effective.
Detailed Example Procedure Adapted for this compound
Step | Description | Details |
---|---|---|
1 | Reactant Preparation | 0.2 mmol of 5-hydroxypyrimidine derivative, 0.2 mmol of piperazine-1-tert-butyl formate |
2 | Catalyst and Oxidant Addition | 0.01 mmol (0.1 eq) acridine salt photocatalyst, 0.1 mmol (0.5 eq) 2,2,6,6-tetramethylpiperidine-N-oxide |
3 | Solvent | 2 mL anhydrous dichloroethane |
4 | Atmosphere | Oxygen purged three times to ensure oxygen presence |
5 | Irradiation | Blue LED light for 10 hours at room temperature |
6 | Work-up | Filtrate drying by rotary evaporation, purification by column chromatography |
7 | Product | Colorless white solid, yield approximately 95% |
Comparative Analysis of Oxidants
Oxidant | Yield (%) | Notes |
---|---|---|
2,2,6,6-Tetramethylpiperidine-N-oxide | 95 | High yield, mild conditions |
Diphenyl disulfide | 94 | Slightly lower catalyst loading, similar yield |
Both oxidants are effective in the photocatalytic coupling, with minor differences in catalyst loading and reaction efficiency.
Advantages of Photocatalytic Method
- One-step synthesis : Direct coupling without pre-functionalization.
- High selectivity and yield : Minimizes byproducts.
- Mild reaction conditions : Room temperature, visible light.
- Environmentally friendly : Avoids heavy metals and hazardous reagents.
- Scalability : Suitable for larger scale synthesis with simple purification.
Summary Table of Key Reaction Parameters
Parameter | Value/Condition |
---|---|
Piperazine derivative | Piperazine-1-tert-butyl formate |
Pyrimidine derivative | 5-hydroxypyrimidine (analogous to 2-aminopyridine) |
Photocatalyst | Acridine salt (0.1 eq) |
Oxidant | 2,2,6,6-Tetramethylpiperidine-N-oxide or diphenyl disulfide |
Solvent | Anhydrous dichloroethane |
Atmosphere | Oxygen purged |
Light source | Blue LED (visible light) |
Reaction time | 10 hours |
Temperature | Room temperature |
Yield | 94-95% |
Research Findings and Considerations
- The use of acridine salt as a photocatalyst enables efficient electron transfer under visible light, facilitating the coupling reaction.
- Oxygen acts as a green oxidant, regenerating the catalyst and preventing over-reduction.
- The tert-butyl carbamate protecting group on piperazine provides stability during the reaction and can be removed post-synthesis if necessary.
- The method is adaptable to various substituted pyrimidines, including hydroxylated derivatives, suggesting applicability to the target compound.
- Purification by column chromatography yields highly pure product suitable for pharmaceutical research.
Mechanism of Action
The exact mechanism of action of tert-butyl 4-(5-hydroxypyrimidin-2-yl)piperazine-1-carboxylate depends on its specific application. In drug discovery, it may act as an inhibitor or modulator of certain enzymes or receptors. The molecular targets and pathways involved would be determined by the biological context in which the compound is used.
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between tert-butyl 4-(5-hydroxypyrimidin-2-yl)piperazine-1-carboxylate and analogous compounds:
Key Comparative Insights:
Substituent Effects on Reactivity and Stability The 5-hydroxypyrimidin-2-yl group in the target compound facilitates hydrogen bonding (e.g., intramolecular O–H⋯N interactions observed in analogs), which may enhance binding to biological targets . Fluorinated derivatives (e.g., 3-amino-5-fluorobenzyl) show improved metabolic stability but may degrade under acidic conditions .
Synthetic Utility
- The Boc-protected piperazine core is a common intermediate. For example, tert-butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate serves as a precursor for palladium-mediated couplings, whereas the hydroxylated analog may require protection-deprotection strategies to avoid side reactions .
Biological Implications
- Pyrimidine derivatives with hydroxyl groups (e.g., the target compound) are hypothesized to exhibit antimicrobial activity due to their ability to disrupt nucleic acid synthesis, as seen in structurally related compounds .
- Chlorinated and brominated analogs are often utilized in kinase inhibitor development, leveraging their reactivity for selective binding .
Research Findings and Data Tables
Table 1: Crystallographic and Conformational Data
Biological Activity
tert-Butyl 4-(5-hydroxypyrimidin-2-yl)piperazine-1-carboxylate is a chemical compound with the molecular formula C13H20N4O3 and a molar mass of 280.32 g/mol. This compound is a derivative of piperazine and has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and applications based on diverse research findings.
The physico-chemical properties of this compound are crucial for understanding its biological interactions:
Property | Value |
---|---|
Molecular Formula | C13H20N4O3 |
Molar Mass | 280.32 g/mol |
Density | 1.246 g/cm³ (predicted) |
Boiling Point | 459.1 °C (predicted) |
pKa | 8.87 (predicted) |
Storage Conditions | 2-8 °C |
The exact mechanism of action for this compound remains largely undefined; however, it is hypothesized to interact with various biological targets, potentially including receptors involved in neurological processes. Its structure suggests it may act as a scaffold for developing new therapeutic agents.
Antimicrobial Properties
Research indicates that compounds similar to tert-butyl 4-(5-hydroxypyrimidin-2-yl)piperazine derivatives exhibit antimicrobial and antifungal properties. These compounds have been evaluated for their efficacy against various pathogens, suggesting potential applications in treating infections .
Neurological Implications
Studies have shown that derivatives of piperazine can influence neurotransmitter systems, particularly those involving histamine receptors. For instance, some studies have focused on the binding properties of related compounds at the human histamine H3 receptor (hH3R), indicating that modifications in the piperazine structure can enhance receptor affinity and may lead to pro-cognitive effects .
Case Studies
- Histamine Receptor Binding : A series of piperazine derivatives were synthesized and evaluated for their binding affinity at hH3R, revealing that certain substitutions significantly enhance potency (Ki values ranging from 16.0 to 120 nM). These findings suggest that tert-butyl 4-(5-hydroxypyrimidin-2-yl)piperazine derivatives could be explored further for their neuropharmacological potential .
- Anticonvulsant Activity : In animal models, certain piperazine derivatives demonstrated anticonvulsant activity when tested in the maximal electroshock-induced seizure model. This suggests that compounds like tert-butyl 4-(5-hydroxypyrimidin-2-yl)piperazine could be candidates for further development as anticonvulsants .
Synthesis Methods
The synthesis of this compound typically involves the reaction of tert-butyl piperazine-1-carboxylate with hydroxypyridine derivatives under basic conditions. The reaction conditions can significantly influence yield and purity:
Reaction Component | Amount |
---|---|
tert-butyl piperazine-1-carboxylate | 0.16 g (0.57 mmol) |
Diisopropyl azodicarboxylate | 0.140 mL (0.71 mmol) |
Triphenylphosphine | 0.225 g (0.86 mmol) |
Solvent (THF) | 5 mL |
The yield from this reaction was reported to be around 43% after purification through chromatography .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for tert-butyl 4-(5-hydroxypyrimidin-2-yl)piperazine-1-carboxylate?
The compound is typically synthesized via nucleophilic aromatic substitution. For example, tert-butyl piperazine-1-carboxylate reacts with halogenated pyrimidine derivatives (e.g., 5-bromo-2-chloropyrimidine) in refluxing 1,4-dioxane with potassium carbonate as a base. Yields range from 78% to 88.7% depending on reaction time and temperature (e.g., 110°C for 12 h vs. reflux for 4 h) . Purification involves silica gel chromatography or recrystallization.
Q. How is the compound characterized to confirm its structure and purity?
Key analytical methods include:
- NMR spectroscopy : Proton and carbon signals for the tert-butyl group (δ ~1.49 ppm in H NMR), pyrimidine ring protons (δ ~6.5–8.2 ppm), and piperazine carbons.
- Mass spectrometry (MS) : Molecular ion peaks (e.g., m/z 243 [M+H-100]+ in ESI mode) and fragmentation patterns .
- X-ray crystallography : Resolves intramolecular hydrogen bonds (e.g., O–H⋯N interactions) and dihedral angles between aromatic rings .
Q. What solvents and catalysts are optimal for its synthesis?
1,4-Dioxane is commonly used as a solvent due to its high boiling point (101°C) and compatibility with nucleophilic substitution. Potassium carbonate (KCO) is preferred as a base for deprotonating piperazine, with molar ratios of 1.5–2 equivalents relative to the pyrimidine substrate .
Advanced Research Questions
Q. How do reaction conditions impact yield and purity?
Q. What are the key challenges in analyzing contradictory spectral data?
Contradictions may arise from:
- Tautomerism : The 5-hydroxypyrimidine moiety can exhibit keto-enol tautomerism, altering NMR peak splitting patterns.
- Crystallographic disorder : X-ray data may show partial occupancy of the hydroxyl group due to hydrogen bonding . Mitigation strategies include variable-temperature NMR and refining crystallographic models with restraints.
Q. How does the compound’s structure influence its reactivity in further functionalization?
- The tert-butyl group is acid-labile, enabling deprotection under mild conditions (e.g., HCl/dioxane) for piperazine functionalization.
- The 5-hydroxypyrimidine ring undergoes electrophilic substitution (e.g., bromination) or cross-coupling (e.g., Suzuki-Miyaura) at the C4 position .
Q. What strategies are used to resolve low yields in scale-up synthesis?
- Continuous flow reactors : Improve heat distribution and reduce solvent volume .
- Recrystallization : Ethyl acetate/hexane mixtures yield high-purity crystals (99% by HPLC) .
Q. How does this compound compare structurally and functionally to analogs like tert-butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate?
Q. Methodological Recommendations
- Contradiction Analysis : Compare LC-MS traces with synthetic intermediates to identify byproducts (e.g., dehalogenated pyrimidine).
- Advanced Purification : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) for challenging separations .
Properties
IUPAC Name |
tert-butyl 4-(5-hydroxypyrimidin-2-yl)piperazine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O3/c1-13(2,3)20-12(19)17-6-4-16(5-7-17)11-14-8-10(18)9-15-11/h8-9,18H,4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEBOLTCHZIZLDV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=C(C=N2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40728918 | |
Record name | tert-Butyl 4-(5-hydroxypyrimidin-2-yl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40728918 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1272973-58-6 | |
Record name | tert-Butyl 4-(5-hydroxypyrimidin-2-yl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40728918 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.